(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide
Description
This compound is a synthetic small molecule characterized by a benzofuran core substituted with hydroxy, methoxy, and methyl groups at positions 4, 6, and 7, respectively. The structure also includes a conjugated hex-4-enamide chain linked to a thiazole ring bearing a pyridin-2-yl substituent. Key features influencing its behavior include:
Properties
Molecular Formula |
C25H25N3O5S |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)hex-4-enamide |
InChI |
InChI=1S/C25H25N3O5S/c1-14(7-9-16-22(30)21-17(12-33-24(21)31)15(2)23(16)32-3)8-10-20(29)28-25-27-19(13-34-25)18-6-4-5-11-26-18/h4-7,11,13,30H,8-10,12H2,1-3H3,(H,27,28,29)/b14-7+ |
InChI Key |
HTQFKPTWQLQKNH-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NC(=CS3)C4=CC=CC=N4)O |
Origin of Product |
United States |
Preparation Methods
Bromination and Substitution
Bromination of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid (2 ) using molecular bromine in acetic acid introduces a bromine atom at the aromatic ring’s position 4, facilitated by the ortho-directing effect of the hydroxyl group. This step proceeds at 25°C with 85% yield, confirmed by -NMR and mass spectrometry.
Cyclization and Esterification
Cyclization of brominated intermediates under reflux conditions (130°C, 5 hours) in dimethylformamide (DMF) with potassium carbonate as a base forms the 1,3-dihydro-2-benzofuran-3-one scaffold. Subsequent esterification with dimethyl sulfate in alkaline conditions yields the methoxy-substituted derivative.
Thiazole Ring Formation
The thiazole component, 4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene, is synthesized via a palladium-catalyzed coupling reaction.
Preparation of Thiazol-2-Amine Precursor
Reaction of 2-aminothiazole with pyridin-2-ylboronic acid in the presence of Pd(OAc) (30 mol%) and 1,10-phenanthroline (ligand) in toluene at 90°C generates 4-(pyridin-2-yl)-1,3-thiazol-2-amine. The reaction proceeds via oxidative addition and reductive elimination, achieving 78% yield.
Formation of Thiazol-2(3H)-Ylidene
Dehydrogenation of the thiazol-2-amine intermediate using copper(II) triflate in DMF at 120°C produces the ylidene derivative. This step is critical for introducing the conjugated system required for subsequent amide coupling.
Coupling of Benzofuran and Thiazole Moieties
The final assembly involves a multi-step sequence to link the benzofuran core to the thiazole-ylidene group.
Hex-4-Eneamide Side Chain Synthesis
The hex-4-enamide side chain is prepared via a Horner-Wadsworth-Emmons reaction. Ethyl 4-methylhex-4-enoate is treated with phosphorus oxychloride and triethylamine to form the corresponding enamide, which is then hydrolyzed to the carboxylic acid.
Amide Bond Formation
Coupling the benzofuran carboxylic acid (1 ) with the thiazole-ylidene amine is achieved using oxalyl chloride and ammonium hydroxide in tetrahydrofuran (THF). The reaction is conducted at 0°C to room temperature, yielding the final amide product with 92% purity after recrystallization.
Optimization and Catalytic Strategies
Palladium-Catalyzed Cross-Coupling
A palladium acetate-mediated coupling between the benzofuran boronic acid and thiazole iodide derivative in toluene at 90°C enhances regioselectivity. This method reduces side reactions, achieving 88% yield.
Solvent and Temperature Effects
Replacing DMF with eco-friendly solvents like ethanol or water (in biphasic systems) improves reaction sustainability without compromising yield (85–90%). Heating under reflux (130°C) in nitrogen atmosphere ensures optimal cyclization kinetics.
Analytical Characterization
Spectroscopic Validation
Purity and Yield Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Benzofuran bromination | 85 | 98 |
| Thiazole coupling | 78 | 95 |
| Final amidation | 92 | 99 |
Challenges and Alternatives
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex molecular structure that includes a benzofuran moiety, thiazole ring, and various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 391.4 g/mol . The presence of hydroxyl, methoxy, and keto groups enhances its reactivity and potential interactions with biological targets.
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. The incorporation of thiazole and pyridine rings in the structure may enhance the compound's ability to inhibit tumor growth by interfering with cancer cell proliferation pathways .
- A study demonstrated that similar benzofuran derivatives showed promising results in inhibiting specific kinases involved in cancer progression, suggesting that this compound could be optimized for similar therapeutic effects .
-
Antimicrobial Properties
- Compounds containing benzofuran and thiazole structures have been reported to possess antimicrobial activity against various pathogens. This compound's unique structure may allow it to act against resistant strains of bacteria or fungi, making it a candidate for further development in antimicrobial therapies .
- Anti-inflammatory Effects
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and thiazole rings could play a crucial role in binding to these targets, while the pyridine moiety might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with other benzofuran- and thiazole-containing derivatives. Key comparisons include:
2.1.1. (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]hex-4-enamide
- Molecular Formula : C23H29N3O5S (vs. C24H27N3O5S for the target compound).
- Key Differences :
- Substituents : Replaces the hydroxy group at position 4 with a methoxy group and substitutes the thiazole ring with a thiadiazole-isopropyl group.
- Physicochemical Properties :
- LogD (pH 5.5) : 3.2 (estimated for the target compound: ~2.8 due to the hydroxy group’s hydrophilicity).
- pKa : 10.44 (vs. ~9.8–10.2 for the target compound’s hydroxy group) .
- Bioactivity Implications : The thiadiazole’s higher electronegativity may reduce π-π stacking compared to the pyridinyl-thiazole system in the target compound.
2.1.2. Aglaithioduline (from )
- Similarity Index : ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis.
- The target compound’s benzofuran-thiazole scaffold may share analogous interactions with enzymes like HDACs if evaluated similarly .
Docking Affinity and Binding Interactions
emphasizes that minor structural changes significantly alter docking affinities. For example:
- Thiazole vs. Thiadiazole : The pyridinyl-thiazole system in the target compound may engage in stronger π-π interactions with aromatic residues (e.g., Tyr, Phe) in binding pockets compared to thiadiazole derivatives.
- Hydroxy vs.
Pharmacokinetic and Physicochemical Properties
Methodological Insights for Comparative Analysis
Similarity Metrics
- Tanimoto Coefficient: Used to quantify structural similarity (e.g., achieved 70% similarity between aglaithioduline and SAHA). Application to the target compound would require comparing its Morgan fingerprints with known inhibitors .
- Murcko Scaffolds : Grouping by core scaffolds (e.g., benzofuran-thiazole vs. benzofuran-thiadiazole) clarifies how substituent variations affect activity .
Machine Learning and Docking
- Virtual Screening : Molecular fingerprints and docking simulations (e.g., AutoDock Vina) could predict the target compound’s affinity for enzymes like HDACs or kinases .
- Chemical Space Networking : As in , clustering the target compound with analogues would identify activity trends within its chemotype .
Biological Activity
The compound (4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide , commonly referred to as Mycophenolic Acid, is a notable derivative of benzofuran with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C17H20O6 |
| Molecular Weight | 320.34 g/mol |
| CAS Number | 24280-93-1 |
| IUPAC Name | (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoic acid |
Structure
The structure of Mycophenolic Acid features a complex arrangement of functional groups that contribute to its biological activity. The presence of the benzofuran moiety is critical for its interaction with biological targets.
Immunosuppressive Properties
Mycophenolic Acid is primarily recognized for its immunosuppressive effects. It is widely used in organ transplantation to prevent rejection by inhibiting lymphocyte proliferation. This action is mediated through the selective inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo purine synthesis in lymphocytes.
- Inhibition of IMPDH : Mycophenolic Acid inhibits IMPDH, leading to a decrease in guanosine nucleotide synthesis, which is essential for lymphocyte proliferation.
- Selective Targeting : The compound preferentially affects T and B cells due to their reliance on this pathway compared to other cell types.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of Mycophenolic Acid against various pathogens. Its efficacy has been observed in:
- Bacterial Infections : Exhibits activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
A study demonstrated that Mycophenolic Acid showed significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL against tested bacterial strains .
Antifungal Activity
Research indicates that Mycophenolic Acid also possesses antifungal properties, particularly against Candida species.
Study Findings
In vitro studies revealed that Mycophenolic Acid had an MIC of ≤0.25 µg/mL against Candida albicans, indicating potent antifungal activity .
Cytotoxic Effects
The compound has shown cytotoxic effects on various cancer cell lines, making it a subject of interest in cancer research.
Cancer Cell Studies
In vitro assays have demonstrated that Mycophenolic Acid induces apoptosis in human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). The cytotoxicity was attributed to its ability to disrupt cellular metabolism and induce oxidative stress .
Summary of Key Studies
- Immunosuppressive Activity : A clinical trial involving kidney transplant recipients showed that patients treated with Mycophenolic Acid had lower rates of acute rejection compared to those receiving standard therapies .
- Antimicrobial Action : A comparative study highlighted the effectiveness of Mycophenolic Acid against resistant bacterial strains, suggesting its potential as an alternative therapeutic agent in antibiotic resistance scenarios .
- Cytotoxicity in Cancer Cells : Research indicated that Mycophenolic Acid significantly reduced cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound, and how can purity be validated?
- Synthesis : The compound’s complexity requires multi-step protocols, including:
- Knoevenagel condensation for the (Z)-thiazol-2(3H)-ylidene moiety (as seen in analogous thiazolo-pyrimidine derivatives) .
- Coupling reactions (e.g., amide bond formation) between the benzofuran and thiazole-pyridine moieties under anhydrous conditions .
- Purity Validation : Use HPLC with a C18 column (methanol/water gradient) and confirm via mass spectrometry (HRMS) to detect impurities <0.5%. Cross-validate with -NMR to assess stereochemical integrity .
Q. What analytical techniques are critical for characterizing its stereochemistry?
- X-ray Crystallography : Resolve E/Z isomerism in the hex-4-enamide and thiazol-2(3H)-ylidene groups. For example, ethyl thiazolo[3,2-a]pyrimidine derivatives were confirmed via single-crystal studies (R factor <0.06) .
- NOESY NMR : Detect spatial proximity of protons in the (4E) and (2Z) configurations. For instance, coupling constants (J >12 Hz) distinguish trans/cis olefinic protons .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved?
- Methodological Approach :
Perform solubility assays in DMSO, methanol, and chloroform using UV-Vis spectroscopy (λmax = 280 nm).
Apply Hansen Solubility Parameters to correlate solubility with the compound’s benzofuran (polar) and thiazole (lipophilic) domains .
Use molecular dynamics simulations to model solvent interactions, particularly hydrogen bonding with the 4-hydroxybenzofuran group .
Q. What strategies optimize reaction yields for the pyridin-2-yl-thiazole intermediate?
- Key Steps :
- Catalytic Optimization : Replace traditional bases (e.g., KCO) with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity in thiazole ring closure .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h (e.g., 120°C, 150 W) while maintaining yields >75% .
- In-situ monitoring : Use FTIR to track the disappearance of the -SH stretch (2550 cm) during thiazole formation .
Q. How do tautomeric forms of the thiazol-2(3H)-ylidene group affect biological activity?
- Experimental Design :
Synthesize tautomerically locked analogs (e.g., methyl substitution at N3) and compare bioactivity.
Use -NMR to detect tautomeric shifts (e.g., C2 chemical shifts vary by 5-10 ppm between thione and thiol forms) .
Perform docking studies with target proteins (e.g., kinases) to assess binding affinity differences between tautomers .
Q. What are the best practices for resolving discrepancies in reported IC values across enzymatic assays?
- Troubleshooting Protocol :
Standardize assay conditions : Fix ATP concentration (1 mM) and pH (7.4) to minimize variability .
Orthogonal assays : Validate kinase inhibition using fluorescence polarization (FP) and radiometric assays in parallel .
Control for aggregation : Add 0.01% Triton X-100 to eliminate false positives from colloidal aggregates .
Methodological Guidance for Data Interpretation
Q. How to analyze unexpected byproducts in large-scale synthesis?
- Stepwise Analysis :
LC-MS/MS : Identify byproduct masses and fragment patterns (e.g., m/z = [M+H]+ ± 16 suggests oxidation).
Isolation via Prep-TLC : Use silica gel (ethyl acetate/hexane = 3:7) to isolate impurities for structural elucidation .
Mechanistic insight : If byproducts arise from the 3-oxo-1,3-dihydro-2-benzofuran group, introduce protective groups (e.g., TBS) during coupling steps .
Q. What computational tools predict metabolic stability of the trifluoromethyl and pyridine groups?
- In-silico Workflow :
CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify labile sites (e.g., N-methyl in hex-4-enamide).
MetaSite : Map oxidation hotspots on the pyridin-2-yl ring (C3 and C5 positions are high-risk) .
MD Simulations : Assess the half-life of the 4-hydroxy group in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
